molecular formula C11H8O4 B2843806 methyl 1-oxo-1H-isochromene-3-carboxylate CAS No. 20836-12-8

methyl 1-oxo-1H-isochromene-3-carboxylate

Cat. No.: B2843806
CAS No.: 20836-12-8
M. Wt: 204.181
InChI Key: RHMQZRGDGZQGRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-oxo-1H-isochromene-3-carboxylate is an organic compound belonging to the isocoumarin family. It is characterized by a fused benzene and lactone ring structure with a carboxylate ester group. This compound is known for its diverse applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-oxo-1H-isochromene-3-carboxylate typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the reaction of ortho-hydroxybenzoic acid derivatives with acetic anhydride, followed by esterification with methanol .

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques, ensuring high yield and purity. The process may involve continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-oxo-1H-isochromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted isocoumarins, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 1-oxo-1H-isochromene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and natural product analogs.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It is utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 1-oxo-1H-isochromene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Its effects on cellular processes are mediated through various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-1-oxo-1H-isochromene-3-carboxylic acid
  • Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
  • 3-methyl-1-oxo-1H-isochromene-4-carboxylic acid

Uniqueness

Methyl 1-oxo-1H-isochromene-3-carboxylate is unique due to its specific structural features and reactivity profile. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

methyl 1-oxoisochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c1-14-11(13)9-6-7-4-2-3-5-8(7)10(12)15-9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMQZRGDGZQGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.